1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one
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Overview
Description
1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one is a chemical compound characterized by a pyrrolidinone ring substituted with an amino group and two chlorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one typically involves the reaction of 4-amino-2,6-dichlorobenzoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group and the pyrrolidinone ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Pyrrolidinone derivatives: Compounds such as pyrrolidin-2-one and pyrrolidin-2,5-diones share structural similarities and are also studied for their biological activities.
Chlorinated phenyl compounds: Compounds like 2,6-dichlorophenyl derivatives exhibit similar chemical reactivity due to the presence of chlorine atoms on the phenyl ring.
Uniqueness: 1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one is unique due to the specific combination of the amino group and the dichlorophenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific and industrial fields .
Properties
IUPAC Name |
1-(4-amino-2,6-dichlorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-7-4-6(13)5-8(12)10(7)14-3-1-2-9(14)15/h4-5H,1-3,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIAUYQUFVLQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954269-40-0 |
Source
|
Record name | 1-(4-amino-2,6-dichlorophenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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